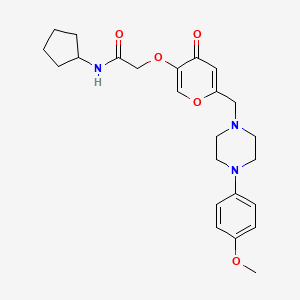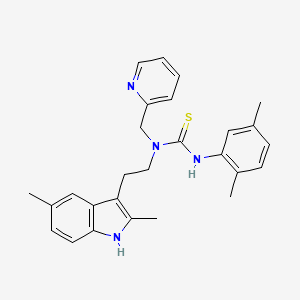
Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazoles, including “Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
Oxadiazoles, such as “Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate”, exist in four regioisomeric forms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
Oxadiazoles have been utilized in a variety of chemical reactions. For instance, they have been used in the synthesis of N-phenyl pyrazolines through the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Applications De Recherche Scientifique
Medicine: Anticancer Properties
Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate: has been explored for its potential anticancer properties. The compound’s structure allows it to interact with various biological targets, potentially inhibiting cancer cell growth. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of pharmacological activities, including anticancer effects . These compounds can be designed to target specific cancer cells, minimizing damage to healthy cells and reducing side effects.
Agriculture: Pesticide Development
In agriculture, this compound could be used to develop new pesticides. The oxadiazole ring, a component of the compound, is known for its herbicidal, insecticidal, and fungicidal activity . By creating derivatives of this compound, researchers can develop targeted solutions for crop protection, enhancing yield and reducing the environmental impact of traditional pesticides.
Industrial Applications: Energetic Materials
The energetic nature of the oxadiazole ring makes it suitable for developing high-performance materials used in various industrial applications. These materials can be used in the production of explosives, propellants, and pyrotechnics due to their good thermal stabilities and acceptable sensitivity values . The compound’s derivatives could offer alternatives to existing materials with improved performance and safety profiles.
Biotechnology Research: Enzyme Inhibition
In biotechnology research, the compound’s derivatives can be used to study enzyme inhibition. By binding to the active sites of enzymes, these derivatives can modulate the enzyme’s activity, which is crucial in understanding disease mechanisms and developing new drugs . This application is particularly relevant in the design of drugs for diseases where enzyme malfunction plays a key role.
Chemical Synthesis: Building Blocks
“Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate” serves as a building block in chemical synthesis. Its structure allows for various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules . This is particularly valuable in the pharmaceutical industry, where the creation of new drugs often requires complex synthesis pathways.
Environmental Applications: Green Chemistry
The compound’s potential in green chemistry is significant. Its derivatives can be synthesized using environmentally benign methods, reducing the use of hazardous substances and waste production . This aligns with the principles of green chemistry, aiming to make chemical production more sustainable and less harmful to the environment.
Propriétés
IUPAC Name |
methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPULRIJRSMXOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


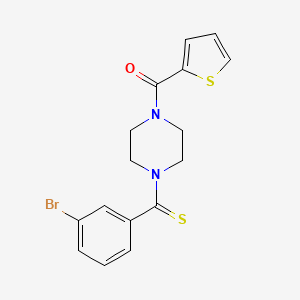

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950570.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950571.png)
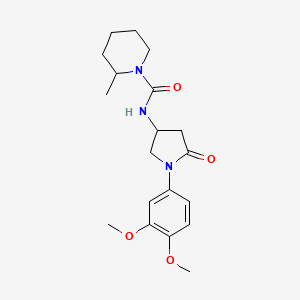
![9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride](/img/structure/B2950575.png)
![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2950579.png)
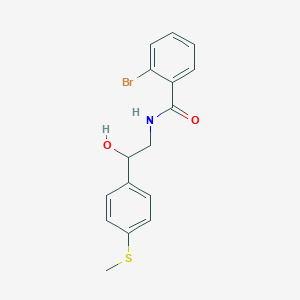
![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)

